Potency and Selectivity: Ex26 vs. W146 (S1P1 Antagonist)
Ex26 demonstrates a 428-fold greater potency for the human S1P1 receptor compared to the common antagonist W146. This translates to a significantly lower required working concentration to achieve complete receptor blockade, reducing potential for off-target or solvent-related artifacts. The selectivity window of >3,000-fold over other S1P receptor subtypes for Ex26 is also a key differentiator, though selectivity data for W146 against all subtypes is less consistently reported.
| Evidence Dimension | Potency (IC50/EC50) against human S1P1 |
|---|---|
| Target Compound Data | IC50 = 0.93 nM (functional antagonist activity) |
| Comparator Or Baseline | W146 (S1P1 antagonist); EC50 = 398 nM (functional antagonist activity) |
| Quantified Difference | Ex26 is ~428-fold more potent than W146. |
| Conditions | In vitro cellular assays using human S1P1-transfected cell lines. |
Why This Matters
Higher potency enables use of lower compound concentrations, minimizing the risk of off-target effects and solvent cytotoxicity, which is critical for long-term cell culture experiments and in vivo dosing regimens.
